molecular formula C18H17NO5 B13732359 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)- CAS No. 3224-15-5

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)-

Cat. No.: B13732359
CAS No.: 3224-15-5
M. Wt: 327.3 g/mol
InChI Key: QDUNJVJBFUFOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)- is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is characterized by the presence of an amino group, a hydroxy group, and a hydroxybutoxy group attached to the anthracenedione core. Anthraquinone derivatives are known for their diverse applications in dyes, pigments, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)- typically involves the functionalization of the anthraquinone core. One common method is the nucleophilic substitution reaction where an amino group is introduced at the 1-position, a hydroxy group at the 4-position, and a hydroxybutoxy group at the 2-position. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available anthraquinone. The process includes nitration, reduction, and subsequent substitution reactions to introduce the desired functional groups. The reaction conditions are optimized to achieve high yield and purity, often involving controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The anthraquinone core can be reduced to anthracene derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones, anthracenes, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in cancer therapy.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures. The molecular targets include DNA, topoisomerases, and various enzymes involved in cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-4-hydroxyanthraquinone
  • 1-Amino-4-hydroxy-2-methoxyanthraquinone
  • 1,4-Diaminoanthraquinone

Uniqueness

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)- is unique due to the presence of the hydroxybutoxy group, which imparts distinct chemical and physical properties. This functional group enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

3224-15-5

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

1-amino-4-hydroxy-2-(3-hydroxybutoxy)anthracene-9,10-dione

InChI

InChI=1S/C18H17NO5/c1-9(20)6-7-24-13-8-12(21)14-15(16(13)19)18(23)11-5-3-2-4-10(11)17(14)22/h2-5,8-9,20-21H,6-7,19H2,1H3

InChI Key

QDUNJVJBFUFOKM-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.